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1-(Pyrrolidin-1-YL)butan-2-OL
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Overview
Description
1-(Pyrrolidin-1-YL)butan-2-OL is an organic compound that features a pyrrolidine ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-YL)butan-2-OL can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-one under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction and purification to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-YL)butan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butan-2-one or butanoic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(Pyrrolidin-1-YL)butan-2-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Pyrrolidin-1-YL)butan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the butanol chain.
Butan-2-OL: A related compound with a similar alcohol group but without the pyrrolidine ring.
Prolinol: Another compound featuring a pyrrolidine ring, often used in asymmetric synthesis.
Uniqueness: 1-(Pyrrolidin-1-YL)butan-2-OL stands out due to its combined structural features, which confer unique chemical reactivity and potential applications. The presence of both the pyrrolidine ring and the butanol chain allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.
Biological Activity
1-(Pyrrolidin-1-YL)butan-2-OL, also referred to as 4-(Pyrrolidin-1-yl)butan-2-ol, is a compound characterized by a pyrrolidine ring attached to a butanol backbone. This structural configuration allows for significant biological interactions, particularly with various enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound acts as a ligand that binds to various receptors and enzymes, modulating their activity. Notably, its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity for target proteins, which can lead to both activation and inhibition of their functions.
Biological Effects
Research indicates that the effects of this compound on cellular processes vary with concentration and cell type. At lower concentrations, it may enhance enzyme activity, while higher concentrations could result in inhibitory effects on certain pathways. For instance:
- Enzyme Modulation : The compound has been shown to influence enzyme activity involved in key metabolic pathways, potentially affecting gene expression and cellular metabolism.
- Cell Signaling : It modulates cell signaling pathways that can lead to significant changes in cellular responses.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Neurotransmitter Interaction : Analogous compounds have demonstrated potent inhibition of dopamine reuptake, suggesting potential applications in treating neurological disorders such as depression and anxiety .
- Pharmacokinetic Studies : In vivo experiments have shown that the compound interacts with various metabolic enzymes, influencing pharmacokinetic profiles and the efficacy of co-administered drugs .
- Toxicological Profiles : A case study involving synthetic cathinones indicated that derivatives related to this compound can exhibit neurotoxic effects when misused, highlighting the importance of understanding its biological activity in the context of drug safety .
Applications
The unique properties of this compound have led to exploration in various fields:
- Pharmaceutical Development : Its derivatives are being investigated for their potential in treating conditions related to neurotransmitter imbalances.
- Biological Research : The compound serves as a buffering agent in cell culture systems, maintaining stable pH levels crucial for cellular health and function .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Enzyme Modulation | Influences key metabolic pathways; enhances or inhibits enzyme activity based on concentration. |
Neurotransmitter Interaction | Potential for treating neurological disorders; inhibition of dopamine reuptake observed. |
Cell Signaling | Modulates pathways affecting gene expression and cellular responses. |
Toxicological Effects | Misuse linked to neurotoxic outcomes; important for safety assessments. |
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-9-5-3-4-6-9/h8,10H,2-7H2,1H3 |
InChI Key |
FJRHRYPEAFRRON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCCC1)O |
Origin of Product |
United States |
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